N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine

Description

Properties

IUPAC Name |

(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSASMXBVVMAAS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427731 | |

| Record name | AC1OFBZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113231-04-2 | |

| Record name | AC1OFBZX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and biochemical research, the strategic modification of amino acids provides a powerful toolkit for enhancing the therapeutic properties of peptides and small molecules.[][2] Lysine, with its versatile ε-amino group, is a frequent target for chemical modification to improve drug efficacy, stability, and delivery.[] This guide focuses on a specific, multifunctional lysine derivative: N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine .

This molecule is a rationally designed synthetic amino acid that incorporates two key functionalities:

-

A Metal-Chelating Headgroup: The N-terminus of the L-lysine core is modified with two carboxymethyl groups, forming an N²,N²-bis(carboxymethyl) moiety.[3][4][5] This structure, also known as an iminodiacetic acid (IDA) group, is a well-established chelator for various metal ions. This feature opens up applications in areas such as radio-imaging, targeted radionuclide therapy, and biosensing.[4]

-

A Protected Linker Arm: The ε-amino group (at the N⁶ position) of the lysine side chain is protected by a carbobenzyloxy (Cbz or Z) group.[6][7] The Cbz group is a classic amine-protecting group in peptide synthesis, valued for its stability during many reaction conditions and its susceptibility to clean removal via methods like catalytic hydrogenolysis.[8][9] This protection allows for the selective functionalization of the α-amino group and the carboxylic acid, making it a valuable building block in multi-step synthetic routes.[7][10]

The combination of a metal-chelating head and a protected, flexible linker arm in a single chiral molecule makes N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine a compound of significant interest for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents.[][11]

Chemical Structure

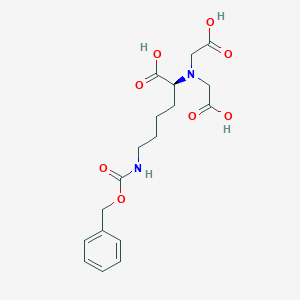

The structure of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is depicted below:

Caption: Chemical structure of the title compound.

Proposed Synthesis and Characterization

The synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a multi-step process requiring careful control of protecting group chemistry to ensure regioselectivity. The most logical approach involves a sequential protection and alkylation strategy.

Synthetic Workflow

A plausible synthetic route is outlined below. The causality behind this specific sequence is to first protect the more reactive ε-amino group of the lysine side chain. This allows for the subsequent, exhaustive alkylation of the α-amino group without competing side reactions.

Caption: Proposed synthetic workflow diagram.

Experimental Protocols

Step 1: Synthesis of N⁶-Carbobenzyloxy-L-lysine (N⁶-Cbz-L-Lysine)

The objective of this initial step is to selectively protect the ε-amino group of the lysine side chain. The α-amino group's reactivity is temporarily suppressed by forming a copper complex, which can be subsequently removed.

Methodology:

-

Copper Complex Formation: Dissolve L-lysine monohydrochloride in water and add a stoichiometric amount of copper(II) sulfate. Adjust the pH to alkaline (pH 9-10) with sodium hydroxide to precipitate the lysine-copper complex.

-

Protection Reaction: Suspend the copper complex in a suitable solvent mixture (e.g., water/THF). Cool the mixture to 0-5°C. Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the alkaline pH with a base like sodium carbonate.[6][12] The Cbz-Cl will preferentially react with the more accessible and nucleophilic ε-amino group.

-

Complex Decomposition: After the reaction is complete, decompose the copper complex by acidifying the solution with hydrochloric acid or by treatment with a chelating agent like EDTA.

-

Isolation and Purification: The N⁶-Cbz-L-lysine product can be isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The crude product is then collected by filtration, washed with cold water and ether, and can be further purified by recrystallization.[6]

Step 2: Synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine

This step introduces the iminodiacetic acid moiety at the α-amino position.

Methodology:

-

Reaction Setup: Dissolve N⁶-Cbz-L-lysine in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5°C in an ice bath.

-

Alkylation: Add a solution of bromoacetic acid or chloroacetic acid dropwise to the reaction mixture. It is crucial to maintain a basic pH (pH 9-11) throughout the addition by concurrently adding a base (e.g., 2M NaOH) to neutralize the hydrohalic acid formed during the reaction. A molar excess of the haloacetic acid is required to ensure complete bis-alkylation.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxyl groups and precipitate the final product. The precipitate is then collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.

Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:

| Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the two methylene protons of the carboxymethyl groups, alongside characteristic peaks for the lysine backbone and the Cbz group (aromatic and benzylic protons). |

| ¹³C NMR | Appearance of new signals for the methylene carbons and the carboxyl carbons of the IDA moiety. |

| Mass Spectrometry | The molecular ion peak should correspond to the calculated exact mass of the target compound (C₂₀H₂₈N₂O₈). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (from both carboxyl and carbamate groups), O-H stretching (from carboxyl groups), and N-H stretching (from the carbamate).[6] |

| Purity (HPLC) | A single major peak should be observed under appropriate chromatographic conditions, confirming the purity of the compound. |

Potential Applications in Drug Development

The unique trifunctional structure of N⁶-Cbz-N²,N²-bis(carboxymethyl)-L-lysine makes it a highly valuable building block for creating sophisticated therapeutic and diagnostic agents.[2][13]

Bifunctional Chelators for Radiopharmaceuticals

After deprotection of the Cbz group, the resulting N²,N²-bis(carboxymethyl)-L-lysine can be conjugated to a targeting moiety (e.g., a peptide or antibody). The IDA headgroup can then be used to chelate a radionuclide for either imaging (e.g., Gallium-68 for PET imaging) or therapy (e.g., Lutetium-177 for targeted radionuclide therapy).

Caption: Logic diagram of the molecule as a bifunctional chelator.

Linker in Antibody-Drug Conjugates (ADCs)

The lysine backbone provides a defined-length, hydrophilic spacer, which can be beneficial for the pharmacokinetic properties of an ADC. The molecule can be incorporated into a larger linker structure, connecting a cytotoxic payload to an antibody. The dual carboxyl groups at the N-terminus could also be used as attachment points for other functionalities, such as solubility enhancers.[][11]

Building Block in Peptide Synthesis

The compound can be used as a non-standard amino acid in solid-phase or solution-phase peptide synthesis.[5] This allows for the site-specific incorporation of a metal-chelating residue into a peptide sequence. The Cbz group is orthogonal to many other protecting groups used in peptide chemistry (like Boc and Fmoc), allowing for selective deprotection and functionalization of the lysine side chain at a later stage.[14]

Component of Targeted Drug Delivery Systems

The amine groups of lysine derivatives can be functionalized with targeting ligands to direct nanoparticles or other drug carriers to specific cells or tissues.[15] The chelating properties of the IDA headgroup could be exploited to create stimuli-responsive systems, where drug release is triggered by the presence of specific metal ions.

Conclusion

N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a sophisticated and versatile chemical entity with significant potential in the fields of medicinal chemistry, radiopharmacy, and drug delivery. Its design, which combines a metal-chelating iminodiacetic acid group with a selectively protected amine on a chiral lysine framework, provides researchers with a powerful tool for the rational design and synthesis of next-generation targeted therapeutics and diagnostics. The synthetic route, while requiring careful control, is based on well-established chemical principles, making this molecule an accessible and valuable asset for advanced research and development projects.

References

- Title: Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery. Source: Google Cloud.

- Title: Preparation of N6-CBZ-L-lysine. Source: Baishixing Co.,Ltd.

- Title: N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | 1676-86-4. Source: Benchchem.

- Title: Lysine deriv

- Title: N6-Cbz-L-Lysine synthesis. Source: ChemicalBook.

- Title: N₆-Cbz-L-Lysine - Protected Amino Acids.

- Title: Microwave-assisted synthesis of N6-CBZ-L-lysine. Source: Baishixing Co.,Ltd.

- Title: Application Notes and Protocols: L-Lysine Monohydrochloride in Drug Formulation and Delivery Research. Source: Benchchem.

- Title: Lysine Deriv

- Title: N,N-Bis(carboxymethyl)-L-lysine | CAS#:113231-05-3. Source: Chemsrc.

- Title: Bis(carboxymethyl)

- Title: Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1. Source: Fengchen.

- Title: Site-selective lysine conjugation methods and applications towards antibody–drug conjug

- Title: Nα,Nα-Bis(carboxymethyl)-L-lysine | Bitter taste receptors 4 Inhibitor. Source: MedChemExpress.

- Title: Developing deprotectase biocatalysts for synthesis. Source: Faraday Discussions (RSC Publishing).

- Title: Cbz-Protected Amino Groups. Source: Organic Chemistry Portal.

- Title: Amino protecting group—benzyloxycarbonyl (Cbz). Source: Suzhou Highfine Biotech.

- Title: Nα,Nα-Bis(carboxymethyl)

- Title: N-Boc-N'-Cbz-L-lysine 2389-45-9 wiki. Source: Guidechem.

Sources

- 2. Lysine derivatives | lookchem [lookchem.com]

- 3. N,N-Bis(carboxymethyl)-L-lysine | CAS#:113231-05-3 | Chemsrc [chemsrc.com]

- 4. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]

- 5. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Preparation of N6-CBZ-L-lysine [cds-bsx.com]

- 7. N6-Cbz-L-Lysine | Protected Amino Acids | Baishixing | ETW [etwinternational.com]

- 8. Developing deprotectase biocatalysts for synthesis - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00016A [pubs.rsc.org]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]

- 13. biosynsis.com [biosynsis.com]

- 14. Page loading... [guidechem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Toolkit of NTA-Functionalized Amino Acids: An In-depth Technical Guide for Biochemical Research

Introduction: The Power of Controlled Molecular Interactions

In the intricate world of biochemical research, the ability to selectively capture, immobilize, and study proteins and other biomolecules is paramount. Among the myriad of tools available, nitrilotriacetic acid (NTA)-functionalized amino acids have emerged as a cornerstone technology, particularly for their robust and reversible interaction with histidine-tagged (His-tagged) proteins. This guide provides a comprehensive overview of the core principles, key applications, and detailed methodologies for leveraging NTA-functionalized amino acids in your research, empowering you to unlock new insights in protein science, drug discovery, and diagnostics.

The fundamental principle behind the utility of NTA lies in its ability to act as a tetradentate chelating agent for transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺).[1] When an NTA molecule binds a metal ion, it leaves two coordination sites available, which can then be occupied by the imidazole side chains of two histidine residues.[2] This interaction forms the basis of immobilized metal affinity chromatography (IMAC), a widely used technique for the purification of recombinant proteins engineered to have a polyhistidine tag (His-tag).[2]

This guide will delve into the synthesis of these powerful molecules and explore their diverse applications, from purifying proteins to constructing sophisticated biosensors and targeted drug delivery systems.

I. The Chemistry of NTA-Functionalized Amino Acids: Synthesis and Principles

The versatility of NTA-functionalized amino acids stems from the ability to chemically link the NTA moiety to a variety of molecular scaffolds. The most common approach involves the use of a primary amine-containing NTA derivative, such as (1S)-N-(5-amino-1-carboxypentyl)iminodiacetic acid (NTA-NH₂), which can be readily coupled to a carboxylic acid-terminated molecule via standard amide bond formation chemistry.[3]

Synthesis of Nε-(N,N-dicarboxymethyl)lysine: A Key Building Block

One of the most widely used NTA-functionalized amino acids is Nε-(N,N-dicarboxymethyl)lysine. Its synthesis provides a foundational example of how the NTA group can be incorporated into a biologically relevant molecule. While multiple synthetic routes exist, a common strategy involves the reaction of a protected lysine derivative with a haloacetic acid.

A simplified conceptual pathway for the synthesis of an NTA-functionalized lysine derivative is as follows:

-

Protection of Lysine: The α-amino group and the α-carboxyl group of lysine are protected to ensure selective modification of the ε-amino group.

-

Alkylation of the ε-Amino Group: The protected lysine is reacted with an excess of a haloacetic acid, such as bromoacetic acid, under basic conditions. This results in the addition of two carboxymethyl groups to the ε-nitrogen, forming the NTA moiety.

-

Deprotection: The protecting groups on the α-amino and α-carboxyl groups are removed to yield the final NTA-functionalized lysine.

For detailed synthetic protocols, researchers are encouraged to consult specialized organic chemistry literature.[4][5][6][7][8]

II. Core Applications in Biochemical Research

The ability to create stable yet reversible linkages to His-tagged proteins has led to a wide array of applications for NTA-functionalized amino acids.

Protein Purification via Immobilized Metal Affinity Chromatography (IMAC)

The most established application of NTA chemistry is in the purification of His-tagged proteins. Ni-NTA agarose resin, where NTA is coupled to an agarose matrix and charged with Ni²⁺ ions, is a workhorse in molecular biology laboratories.

Materials:

-

Ni-NTA agarose resin slurry

-

Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Cell lysate containing the His-tagged protein of interest

Procedure:

-

Column Preparation:

-

Add the desired volume of Ni-NTA agarose slurry to a chromatography column.

-

Allow the storage solution to drain.

-

Equilibrate the resin by washing with 5-10 column volumes (CVs) of Lysis Buffer.

-

-

Protein Binding:

-

Load the clarified cell lysate onto the equilibrated column.

-

Allow the lysate to flow through the column by gravity or at a slow, controlled flow rate.

-

Collect the flow-through fraction for analysis.

-

-

Washing:

-

Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

-

Monitor the absorbance at 280 nm (A₂₈₀) of the wash fractions until it returns to baseline.

-

-

Elution:

-

Elute the bound His-tagged protein by applying Elution Buffer to the column.

-

Collect the eluate in fractions.

-

Monitor the A₂₈₀ of the fractions to identify those containing the purified protein.

-

-

Regeneration (Optional):

-

To reuse the resin, strip the Ni²⁺ ions with a solution of EDTA (e.g., 100 mM EDTA, pH 8.0).

-

Wash thoroughly with water and then recharge with Ni²⁺ (e.g., 100 mM NiSO₄).

-

Re-equilibrate with Lysis Buffer before the next use.

-

Workflow for Ni-NTA Protein Purification

Caption: A flowchart illustrating the key steps in His-tagged protein purification using Ni-NTA affinity chromatography.

Surface Plasmon Resonance (SPR) Biosensors

NTA-functionalized surfaces are extensively used in SPR biosensors to study biomolecular interactions in a label-free and real-time manner. By immobilizing a His-tagged protein (the ligand) onto an NTA-functionalized sensor chip, the binding of an analyte can be precisely measured.

Materials:

-

NTA-functionalized SPR sensor chip

-

Running Buffer (e.g., HBS-EP buffer)

-

NiCl₂ solution (e.g., 0.5 mM in running buffer)

-

His-tagged ligand solution (in running buffer)

-

Regeneration Solution (e.g., 350 mM EDTA in running buffer)

Procedure:

-

Surface Preparation:

-

Prime the SPR instrument with running buffer.

-

Perform a conditioning step by injecting the Regeneration Solution to ensure the NTA surface is free of any bound metal ions.

-

-

Nickel Charging:

-

Inject the NiCl₂ solution over the sensor surface to charge the NTA groups with nickel ions.

-

-

Ligand Immobilization:

-

Inject the His-tagged ligand solution over the Ni²⁺-charged surface. The protein will be captured via the His-tag.

-

Monitor the response units (RU) to determine the amount of immobilized ligand.

-

-

Stabilization:

-

Allow the baseline to stabilize by flowing running buffer over the surface.

-

-

Analyte Binding Analysis:

-

Inject the analyte solution at various concentrations and monitor the binding and dissociation phases.

-

-

Regeneration:

-

After each analyte injection, regenerate the surface by injecting the Regeneration Solution to remove the bound analyte and the immobilized ligand. The surface is then ready for the next cycle.

-

Workflow for SPR Ligand Immobilization

Caption: A procedural flowchart for the immobilization of a His-tagged ligand on an NTA-functionalized SPR sensor chip.

Drug Delivery and Cellular Targeting

NTA-functionalized lipids can be incorporated into liposomes and other nanoparticles to create targeted drug delivery vehicles.[9][10][11][12][13][14] By conjugating His-tagged targeting moieties, such as antibodies or peptides, to the surface of these nanoparticles, they can be directed to specific cells or tissues.

-

Lipid Film Hydration: A mixture of lipids, including an NTA-functionalized lipid, is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.

-

Hydration and Liposome Formation: The lipid film is hydrated with an aqueous buffer, which can contain the drug to be encapsulated. This process forms multilamellar vesicles (MLVs).

-

Size Reduction: The MLVs are subjected to sonication or extrusion through membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) of a desired size.

-

Nickel Charging and Ligand Conjugation: The liposomes are incubated with a Ni²⁺ solution to charge the NTA groups. Subsequently, the His-tagged targeting ligand is added and binds to the liposome surface.

-

Purification: The functionalized liposomes are purified from unincorporated drug and unbound ligand using techniques such as size exclusion chromatography or dialysis.

Cell Adhesion and Biomaterial Functionalization

Surfaces functionalized with NTA can be used to study cell adhesion by immobilizing His-tagged extracellular matrix proteins or other cell adhesion molecules. This allows for the creation of well-defined surfaces to investigate cellular responses to specific ligands.

-

Surface Preparation: A substrate, such as a glass coverslip or a polymer surface, is first modified to introduce carboxylic acid groups. This can be achieved through various surface chemistry techniques.

-

NTA-Amine Coupling: The carboxylated surface is activated using EDC/NHS chemistry, followed by the addition of an amine-terminated NTA molecule to form a stable amide bond.[11][15][16]

-

Nickel Charging and Protein Immobilization: The NTA-functionalized surface is charged with Ni²⁺ ions, and then the His-tagged protein of interest is immobilized.

-

Cell Seeding and Adhesion Assay: Cells are seeded onto the functionalized surface, and their adhesion, spreading, and other behaviors are monitored over time.

III. Enhancing Affinity: The Advantage of Multivalent NTA

While the interaction between a single NTA-Ni²⁺ complex and a His-tag is relatively modest, with a dissociation constant (Kd) in the micromolar range, the affinity can be dramatically increased through multivalency. Tris-NTA, a molecule containing three NTA groups, exhibits a significantly higher affinity for His-tagged proteins, with Kd values in the low nanomolar range.[1][2] This enhanced affinity is due to the avidity effect, where the simultaneous binding of multiple NTA groups to the His-tag greatly reduces the overall dissociation rate.

| NTA Construct | Typical Dissociation Constant (Kd) | Key Advantage |

| Mono-NTA | ~1-10 µM | Reversible binding, suitable for purification |

| Tris-NTA | ~1-20 nM | High affinity, stable immobilization for assays |

Note: The actual Kd values can vary depending on the specific protein, the accessibility of the His-tag, and the experimental conditions.[17][18][19]

IV. Quantitative Considerations: Binding Capacity of Ni-NTA Resins

The binding capacity of Ni-NTA resins is a critical parameter for protein purification, and it can vary depending on the specific resin and the protein being purified. Manufacturers typically report a range for the binding capacity, often between 5 and 60 mg of His-tagged protein per mL of resin.[9][20][21][22]

| Resin Type | Reported Binding Capacity (mg/mL) | Notes |

| Standard Ni-NTA Agarose | 5 - 20 | Widely used for general purpose purification. |

| High-Density Ni-NTA | 40 - 80 | Higher density of NTA groups for increased capacity.[22] |

| Ni-NTA Magnetic Beads | Variable, often high | Convenient for small-scale purifications and pull-down assays. |

Factors that can influence the actual binding capacity include:

-

Protein size and structure: Larger proteins may have lower binding capacities due to steric hindrance.

-

His-tag accessibility: The position and exposure of the His-tag can affect its ability to bind to the resin.

-

Buffer composition: The presence of certain additives can interfere with binding.

V. Conclusion and Future Perspectives

NTA-functionalized amino acids represent a remarkably versatile and powerful tool in the biochemical research armamentarium. Their ability to mediate specific and controllable interactions with His-tagged proteins has revolutionized protein purification and enabled a wide range of applications in areas such as biosensing, drug delivery, and cell biology. The ongoing development of new NTA-based reagents, such as multivalent constructs with enhanced affinity and novel functionalization chemistries, promises to further expand the utility of this technology. As our understanding of complex biological systems deepens, the precise molecular control afforded by NTA-functionalized amino acids will undoubtedly continue to play a pivotal role in driving new discoveries.

VI. References

-

AntBio. (n.d.). Labeled protein purification resin solutions. AntBio. Retrieved from [Link]

-

Cha, T., et al. (2004). Grafting Nitrilotriacetic Groups onto Carboxylic Acid-Terminated Self-Assembled Monolayers on Gold Surfaces for Immobilization of Histidine-Tagged Proteins. The Journal of Physical Chemistry B, 108(49), 18873-18880. [Link]

-

Chen, C. (2016). Why the binding capacity of Ni-NTA resin to heme protein is much lower than other proteins? ResearchGate. Retrieved from [Link]

-

Cytiva. (n.d.). Capture of histidine-tagged molecules to Biacore Sensor Chip NTA. Cytiva. Retrieved from [Link]

-

Gruber, H. (2016). Functionalization of AFM tips with tris-NTA for binding of His6-tagged proteins. Johannes Kepler University Linz.

-

Huang, W., et al. (2005). NTA-Functionalized Poly(L-lysine)-g-Poly(Ethylene Glycol): A Polymeric Interface for Binding and Studying 6 His-tagged Proteins. 2005 IEEE Engineering in Medicine and Biology 27th Annual Conference. [Link]

-

Kim, J. H., et al. (2012). Formation and inhibition of Nε-(carboxymethyl)lysine in saccharide-lysine model systems during microwave heating. Molecules, 17(11), 12758-12770. [Link]

-

Lata, S., & Piehler, J. (2005). Stable and functional immobilization of histidine-tagged proteins on trifunctional lipid-chelate/copper(II) films. Analytical Chemistry, 77(4), 1096-1105. [Link]

-

Lauber, M. A., et al. (2013). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. Methods in Molecular Biology, 979, 239-256. [Link]

-

Lubej, M. (2022, April 7). Graphviz (create charts and diagrams with Python) [Video]. YouTube. [Link]

-

Moise, A. R., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3697. [Link]

-

Patsnap. (2025, May 9). Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin. Patsnap Synapse. Retrieved from [Link]

-

QIAGEN. (n.d.). What is the binding capacity of the Ni-NTA Superflow Cartridges?. QIAGEN. Retrieved from [Link]

-

Rabkin, E., et al. (2012). High-Affinity Capturing of Histidine-Tagged Proteins by Tris-NTA Sensor Chips. Bio-Rad.

-

Rangl, M., et al. (2007). The NTA-HiS(6) bond is strong enough for AFM single-molecular recognition studies. Journal of Molecular Recognition, 20(6), 490-494. [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of Nε-(Carboxymethyl)lysine, a Key Advanced Glycation Endproduct Biomarker. ResearchGate. Retrieved from [Link]

-

Seras-Franzoso, J., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Membranes, 11(10), 777. [Link]

-

Son, H. J., et al. (2019). Nε-(carboxymethyl)lysine formation from the Maillard reaction of casein and different reducing sugars. Food Science and Biotechnology, 28(5), 1435-1441. [Link]

-

Thermo Fisher Scientific. (n.d.). Particle Reagent Optimization - Recommended Adsorption and Covalent Coupling Procedures. Thermo Fisher Scientific.

-

van Broekhoven, C. L., et al. (2016). Designer lipids for drug delivery: from heads to tails. Bioconjugate Chemistry, 27(1), 3-16. [Link]

-

Wegner, S. V., et al. (2011). Quantitation of affinity, avidity, and binding kinetics of protein analytes with a dynamically switchable biosurface. Analytical Chemistry, 83(6), 2268-2275. [Link]

-

Wegner, S. V., et al. (2011). Quantitation of affinity, avidity, and binding kinetics of protein analytes with a dynamically switchable biosurface - Supporting Information.

-

Wegner, S. V., et al. (2017). Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags. ACS Nano, 11(9), 9044-9052. [Link]

-

Wikipedia. (n.d.). Graphviz. Wikipedia. Retrieved from [Link]

-

Wu, Y., et al. (2014). Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes. In Methods in Molecular Biology (Vol. 1129, pp. 433-442). Humana Press. [Link]

-

Yoon, J. H., et al. (2017). Preparation of Protein Nanoparticles Using NTA End Functionalized Polystyrenes on the Interface of a Multi-Laminated Flow Formed in a Microchannel. International Journal of Molecular Sciences, 18(11), 2445. [Link]

-

Zhang, G., et al. (2020). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 12(12), 2819. [Link]

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. Preparation of Protein Nanoparticles Using NTA End Functionalized Polystyrenes on the Interface of a Multi-Laminated Flow Formed in a Microchannel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nε-(carboxymethyl)lysine formation from the Maillard reaction of casein and different reducing sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation and inhibition of Nε-(carboxymethyl)lysine in saccharide-lysine model systems during microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lornajane.net [lornajane.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and effects of functionalized liposomes targeting breast cancer tumors using chemotherapy, phototherapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 16. bangslabs.com [bangslabs.com]

- 17. Controlling Protein Surface Orientation by Strategic Placement of Oligo-Histidine Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 20. What is the binding capacity of the Ni-NTA Superflow Cartridges? [qiagen.com]

- 21. Comparing Protein Purification Resins: Ni-NTA vs. Strep-Tactin [synapse.patsnap.com]

- 22. goldbio.com [goldbio.com]

A-Technical-Guide-to-the-Synthesis-and-Application-of-Cbz-Protected-Lysine-Derivatives

Authored by a Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis and multifaceted applications of Carboxybenzyl (Cbz)-protected lysine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of amine protection, detailed synthetic methodologies for Cbz-lysine, and its critical role in modern organic and medicinal chemistry. We will explore the causality behind experimental choices, provide validated protocols, and present quantitative data to ensure scientific integrity and practical utility. Visual diagrams of key processes and workflows are included to enhance understanding.

Introduction: The Imperative of Amine Protection in Lysine Chemistry

Lysine, a fundamental amino acid, is characterized by the presence of two amine groups: the α-amino group at the chiral center and the ε-amino group on its side chain. This dual functionality, while biologically significant, presents a formidable challenge in chemical synthesis. Uncontrolled reactivity of these nucleophilic amines can lead to a cascade of undesired side reactions, including polymerization and non-specific acylation, thereby compromising reaction yields and purity.

To orchestrate precise chemical transformations, a strategy of selective protection and deprotection is paramount. The Carboxybenzyl (Cbz or Z) protecting group, introduced by Bergmann and Zervas, remains a cornerstone in peptide chemistry and organic synthesis due to its unique stability and selective removal conditions. This guide will focus on the synthesis and utility of Cbz-protected lysine derivatives, which are indispensable intermediates in a wide array of applications, from peptide synthesis to the development of novel therapeutics.[]

The Carboxybenzyl (Cbz) Group: A Stalwart in Amine Protection

The Cbz group is lauded for its robustness under a variety of reaction conditions, yet its facile removal via catalytic hydrogenolysis makes it an invaluable tool for synthetic chemists.[2] This section will detail the synthesis of selectively protected Cbz-lysine derivatives.

Synthesis of Nε-Cbz-L-lysine: A Step-by-Step Protocol

The selective protection of the ε-amino group of L-lysine is a crucial first step for its incorporation into peptide chains where the α-amino group must remain free for coupling. The synthesis typically employs benzyl chloroformate under Schotten-Baumann conditions.[3][4][5]

Detailed Experimental Protocol: Synthesis of Nε-Cbz-L-lysine [3]

-

Step 1: Dissolution and Cooling: A solution of L-lysine in dichloromethane is added to a clean, dry round-bottom flask and cooled to a temperature range of -5 to 5°C.[3]

-

Step 2: Basification: An appropriate amount of a base, such as triethylamine, is added to the reaction mixture, which is then stirred for 30 minutes. The base serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction forward.[3]

-

Step 3: Addition of Benzyl Chloroformate: A solution of benzyl chloroformate in dichloromethane is added dropwise to the reaction mixture while maintaining the temperature between -5 and 5°C. The mixture is stirred for an additional 40 minutes.[3]

-

Step 4: Quenching and Extraction: Upon completion of the reaction, a 3N HCl solution is added dropwise, keeping the temperature between 0 and 10°C. After stirring for 30 minutes, the layers are allowed to separate.[3]

-

Step 5: Purification: The organic phase is washed with water, and the dichloromethane is removed under reduced pressure. Petroleum ether is then added, and the mixture is stirred and cooled to 0°C to precipitate the Nε-Cbz-L-lysine.[3]

-

Step 6: Isolation and Drying: The precipitate is collected by filtration, washed with petroleum ether, and dried under vacuum to yield the final product as a white solid.[3]

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [3] |

| Appearance | White to off-white solid powder | [3] |

| Molecular Formula | C14H20N2O4 | [6] |

| Molecular Weight | 280.32 g/mol | [6] |

Synthesis of Orthogonally Protected Lysine Derivatives

In more complex syntheses, it is often necessary to protect both the α- and ε-amino groups with orthogonal protecting groups, which can be removed under different conditions. A common example is Nα-Boc-Nε-Cbz-L-lysine.[7][8]

Detailed Experimental Protocol: Synthesis of Nα-Boc-Nε-Cbz-L-lysine [8]

-

Step 1: Initial Dissolution: (2S)-6-amino-2-(tert-butoxycarbonylamino)hexanoic acid (Boc-Lys-OH) and sodium bicarbonate are dissolved in a mixture of tetrahydrofuran (THF) and water.[8]

-

Step 2: Cbz Protection: The solution is cooled to 0°C, and N-(Benzyloxycarbonyloxy)succinimide (CbzOSu) is added slowly.[8]

-

Step 3: Reaction: The reaction mixture is stirred at 30°C for 16 hours.[8]

-

Step 4: pH Adjustment and Extraction: The pH of the mixture is adjusted to 5-6 with 1N HCl, followed by extraction with ethyl acetate.[8]

-

Step 5: Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[8]

| Parameter | Value | Reference |

| Yield | 91.9% | [8] |

| Appearance | Yellow oil | [8] |

| Molecular Formula | C19H28N2O6 | [8] |

| Molecular Weight | 380.44 g/mol | [8] |

Diagram of Orthogonal Protection Strategy

Caption: Cbz deprotection of lysine.

Applications of Cbz-Protected Lysine Derivatives

The utility of Cbz-protected lysine derivatives spans a wide range of scientific disciplines, from fundamental research to the pharmaceutical industry.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Cbz-protected lysine is a crucial building block. [9]The Cbz group on the ε-amino function prevents the formation of branched peptides during the sequential addition of amino acids. [9]Its stability to the mildly acidic conditions used for the removal of temporary Nα-protecting groups like Boc makes it an ideal choice for orthogonal protection strategies. [10]

Drug Development and Medicinal Chemistry

Cbz-protected lysine derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutical compounds, including antibiotics and antiviral drugs. [11]The lysine backbone can be modified to enhance the pharmacological properties of a drug, such as its solubility, bioavailability, and half-life. []For instance, Cbz-protected lysine can be incorporated into drug delivery systems, such as dendrimers, to facilitate the targeted release of therapeutic agents. [10][12]

Bioconjugation and Material Science

The ε-amino group of lysine is a common site for bioconjugation, allowing for the attachment of labels, such as fluorescent dyes or biotin, to proteins and peptides. Cbz-protected lysine enables the site-specific modification of lysine residues. Furthermore, poly-L-lysine, synthesized from Cbz-protected lysine N-carboxyanhydride, is a versatile polymer used in drug delivery, gene therapy, and as a component in biomaterials. [13]

Conclusion

Cbz-protected lysine derivatives are indispensable tools in modern chemical synthesis. Their robust nature, coupled with the mild conditions required for deprotection, provides chemists with a reliable method for managing the reactivity of lysine's amino groups. The detailed protocols and foundational principles discussed in this guide are intended to empower researchers to confidently and effectively utilize these versatile building blocks in their synthetic endeavors, from the construction of complex peptides to the design of innovative drug delivery systems. The continued application and adaptation of Cbz-protection strategies will undoubtedly contribute to future advancements in chemistry, biology, and medicine.

References

- Catalytic Transfer Hydrogen

- Synthesis of Nα-Boc-Nε-Cbz-L-lysine methyl ester. PrepChem.com. (URL: )

- Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1. Fengchen. (URL: )

- Preparation of N6-CBZ-L-lysine. Baishixing Co.,Ltd. (URL: )

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem. (URL: )

- Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. (URL: )

- N-Boc-N'-Cbz-L-lysine synthesis. ChemicalBook. (URL: )

- Solid-phase synthesis of Na-benzyl-Na-cinnamyl lysine and glutamic acid deriv

- How can I synthesize "Cbz-Lys"?

- An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. (URL: )

- The Science Behind Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride: Synthesis and Application in Polylysine. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?

- Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unn

- Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )

- Effective regioselective protection of amino groups of lysine achieved by a supramolecular enzyme-mimic approach.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. (URL: )

- Cbz-Protected Amino Groups. Organic Chemistry Portal. (URL: )

- Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. (URL: )

- Amino Acid Deriv

-

Developing deprotectase biocatalysts for synthesis. Faraday Discussions (RSC Publishing). (URL: [Link])

- Nε-Z-L-lysine. BOC Sciences. (URL: )

- N₆-Cbz-L-Lysine.

- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech. (URL: )

- N-Boc-N'-Cbz-L-lysine 2389-45-9 wiki. Guidechem. (URL: )

- P-Nε-Cbz-L-lysine. CD Bioparticles. (URL: )

- Schotten-Baumann Reaction. (URL: )

-

Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. (URL: [Link])

- Conformationa Studies on CBZ- L- Lysine and L- Valine Block Copolymers. (URL: )

- N6-Cbz-L-Lysine synthesis. ChemicalBook. (URL: )

- Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery. (URL: )

-

Schotten–Baumann reaction. Wikipedia. (URL: [Link])

- L-lysine is a barbiturate-like anticonvulsant and modulator of the benzodiazepine receptor. (URL: )

- A Genetically Encoded Isonitrile Lysine for Orthogonal Bioorthogonal Labeling Schemes. (URL: )

-

Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PMC - PubMed Central. (URL: [Link])

-

Figure 2 HPLC chromatograms of 100 % CBZ-lysine (solid line) or... ResearchGate. (URL: [Link])

-

Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science. (URL: [Link])

-

N-alpha-Cbz-L-lysine. Tiantai Yisheng Biochemical Technology Co., Ltd. (URL: [Link])

Sources

- 2. total-synthesis.com [total-synthesis.com]

- 3. Preparation of N6-CBZ-L-lysine [cds-bsx.com]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. N-Boc-N'-Cbz-L-lysine synthesis - chemicalbook [chemicalbook.com]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 12. P-Nε-Cbz-L-lysine - CD Bioparticles [cd-bioparticles.net]

- 13. nbinno.com [nbinno.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling and Disposal of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Bioconjugation and Material Science

N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine is a protected amino acid derivative of significant interest in modern chemical and biological research. Its unique structure, featuring a carbobenzyloxy (Cbz or Z) protecting group on the epsilon-amine and two carboxymethyl groups on the alpha-amine, renders it a valuable precursor in the synthesis of complex molecules. Primarily, it serves as a key component in the creation of nickel-chelating fluorinated lipids, which are instrumental in the crystallization of proteins for structural studies.[1][2][3] The careful handling and disposal of this compound are paramount to ensure laboratory safety and environmental stewardship. This guide provides an in-depth overview of the safety protocols, handling procedures, and disposal guidelines for this compound, grounded in established safety principles and regulatory standards.

I. Hazard Identification and Risk Assessment: Understanding the Compound's Profile

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary hazards, as identified in its Safety Data Sheet (SDS), are related to its irritant properties.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |

Source: G-Biosciences Safety Data Sheet

The causality behind these classifications lies in the chemical nature of the compound. The carboxylic acid moieties can be irritating to the skin and mucous membranes upon direct contact. As a fine powder, it can also become airborne and irritate the respiratory tract if inhaled. Therefore, a comprehensive risk assessment should be conducted before any handling, considering the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.

II. Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Adherence to meticulous handling and storage protocols is critical to minimize the risks associated with this compound.

A. Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

The primary engineering control for handling this compound, particularly when in powdered form, is a certified chemical fume hood. This prevents the inhalation of airborne particles. When handling the solid, appropriate PPE is mandatory:

-

Eye Protection: Chemical safety goggles are essential to protect against eye irritation from dust or splashes.

-

Hand Protection: Nitrile gloves are recommended for their resistance to a range of chemicals, including organic acids.[4][5] It is crucial to inspect gloves before use and change them immediately if contaminated.

-

Body Protection: A standard laboratory coat should be worn to protect against skin contact.

B. Experimental Workflow: A Step-by-Step Guide to Safe Manipulation

The following is a generalized protocol for the use of this compound in a solid-phase peptide synthesis (SPPS) context, a common application for protected amino acids.[6][7][8] This protocol is illustrative and should be adapted based on the specific requirements of the synthesis.

Experimental Protocol: Incorporation of this compound in SPPS

-

Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) within a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate the mixture for the required coupling time (typically 1-2 hours).

-

-

Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for subsequent amino acid additions.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups. The Cbz group is generally stable to TFA and will remain on the lysine side chain if desired.[9]

Causality Behind Experimental Choices:

-

The use of a fume hood is dictated by the potential for respiratory irritation from the powdered form of the amino acid derivative.

-

Nitrile gloves are chosen for their broad chemical resistance, which is necessary when working with organic solvents like DMF and reagents like TFA.

-

The step-wise nature of SPPS with thorough washing between steps is crucial to ensure the purity of the final peptide product by removing unreacted reagents and byproducts at each stage.

Caption: A logical workflow for the safe handling of this compound.

C. Storage Requirements: Maintaining Compound Integrity

Proper storage is essential to maintain the stability and purity of this compound.

-

Container: Store in a tightly sealed container to prevent moisture absorption, as the compound is likely hygroscopic.

-

Environment: Keep in a cool, dry, and well-ventilated area.[10]

-

Light Sensitivity: While not explicitly stated, it is good practice to protect protected amino acids from direct light to prevent potential degradation.[11] Storing the container in a dark cabinet or using an amber vial is recommended.

-

Segregation: Store away from incompatible materials, such as strong oxidizing agents, which could potentially react with the organic structure of the compound.

III. Disposal Guidelines: Responsible Chemical Waste Management

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations.[12] As a chemical substance, it should not be disposed of in the regular trash or down the drain.

A. Waste Characterization and Segregation

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, should be considered hazardous waste. It is crucial to segregate this waste from other laboratory waste streams to prevent accidental reactions.

B. Treatment and Disposal Pathway

The recommended disposal method is through a licensed hazardous waste disposal company. For waste solutions containing this compound, neutralization of the acidic carboxymethyl groups can be considered as a pre-treatment step to reduce its corrosivity, if permitted by institutional and local regulations.

Protocol for Neutralization of Acidic Waste (General Guidance):

-

Work in a Fume Hood: Perform all neutralization procedures in a chemical fume hood.

-

Dilution: Dilute the acidic waste solution with a large volume of cold water in a suitable container.

-

Slow Addition of Base: While stirring, slowly add a weak base, such as sodium bicarbonate, or a dilute solution of a strong base, like sodium hydroxide. This should be done cautiously as the neutralization reaction can be exothermic.[13][14]

-

Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper.

-

Target pH: The target pH for neutralization is typically between 6 and 8.

-

Final Disposal: Once neutralized, the solution should still be collected as hazardous waste, as it contains the organic molecule.

The carbobenzyloxy group can be removed via catalytic hydrogenolysis, but this is a chemical reaction that generates byproducts and is not typically performed as a waste treatment step in a standard laboratory setting.[15][16] Therefore, the entire molecule should be disposed of as hazardous chemical waste.

Caption: A decision tree for the proper disposal of waste containing the target compound.

IV. Conclusion: A Culture of Safety in Research

This compound is a valuable tool for researchers pushing the boundaries of science. Its effective and safe use is contingent upon a thorough understanding of its properties and a commitment to rigorous safety protocols. By implementing the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues while contributing to the advancement of scientific knowledge.

References

-

G-Biosciences. (n.d.). Safety Data Sheet N6-Carbobenzyloxy-N2,N2- bis (carboxymethyl)-L- lysine. Retrieved from [Link]

-

Hussein, W. M., Ross, B. P., Landsberg, M. J., Lévy, D., Hankamer, B., & McGeary, R. P. (2009). Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations. The Journal of Organic Chemistry, 74(4), 1473–1479. [Link]

-

ACS Publications. (2009). Synthesis of Nickel-Chelating Fluorinated Lipids for Protein Monolayer Crystallizations. Figshare. [Link]

-

PubMed. (2009). Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations. Journal of Organic Chemistry. [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

-

Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

-

Roy, B. C., & Mallik, S. (1999). Synthesis of New Polymerizable Metal-Chelating Lipids. The Journal of Organic Chemistry, 64(8), 2969–2974. [Link]

-

Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

University of Rochester. (n.d.). Gloves - Tables of Properties and Resistances. Department of Chemistry. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. Retrieved from [Link]

-

Harris, T. D., et al. (2011). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton transactions (Cambridge, England : 2003), 40(43), 11494–11496. [Link]

-

SAS Safety Corp. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Store Reagents. Department of Chemistry. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine Department of Chemistry. Retrieved from [Link]

-

Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2011). Journal of visualized experiments : JoVE, (57), 3249. [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

-

Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

-

ResearchGate. (2001). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Retrieved from [Link]

-

G-Biosciences. (n.d.). This compound. Retrieved from [Link]

-

Chemistry For Everyone. (2023, July 30). What Are The Best Practices For Chemical Storage In A Laboratory? [Video]. YouTube. [Link]

-

Astral Scientific. (n.d.). This compound. Retrieved from [Link]

-

Greenflow. (2024). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]

-

ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

-

Kansas State University. (n.d.). Although technically not waste minimization, neutralization of strong acids and bases can. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

-

PubChem. (n.d.). N6-Carbobenzoxy-L-lysine N-Carboxyanhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

-

PubChem. (n.d.). epsilon-(Benzyloxycarbonyl)-L-lysine. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

-

University of British Columbia. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Zoology Department. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2012). Hazardous Waste Listings. Retrieved from [Link]

-

Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. Retrieved from [Link]

-

PubChem. (n.d.). Nepsilon-(Carboxymethyl)lysine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]

- 5. cleanroom.byu.edu [cleanroom.byu.edu]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. rawsource.com [rawsource.com]

- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 12. epa.gov [epa.gov]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

The Researcher's Guide to N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine: From Procurement to Application

This technical guide provides an in-depth overview of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine, a key building block in the development of advanced life science research tools. Tailored for researchers, scientists, and drug development professionals, this document explores the commercial landscape, fundamental applications, and detailed protocols related to this versatile molecule.

Introduction: A Versatile Scaffold for Molecular Recognition

N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine (Cbz-NTA-Lys) is a protected amino acid derivative that has garnered significant interest in the scientific community. Its structure uniquely combines a lysine backbone with a nitrilotriacetic acid (NTA) moiety at the α-amino group and a carbobenzyloxy (Cbz) protecting group at the ε-amino group. This arrangement makes it an ideal precursor for the synthesis of chelating agents, particularly for the immobilization and purification of histidine-tagged (His-tagged) proteins.

The core utility of Cbz-NTA-Lys lies in the ability of the NTA headgroup to coordinate with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺). This complex, in turn, exhibits a high affinity and selectivity for the polyhistidine tag, a widely used fusion tag in recombinant protein expression. The Cbz protecting group offers a stable handle for further chemical modifications or can be removed to expose the primary amine for conjugation to other molecules or surfaces.

Commercial Availability and Sourcing

A critical first step in any research endeavor is the procurement of high-quality starting materials. N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is available from a range of specialized chemical suppliers. Pricing and purity can vary, so it is advisable to compare offerings from different vendors.

| Supplier | Product Name | CAS Number | Purity | Pack Size | Price (USD) |

| G-Biosciences | N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine | 113231-04-2 | >95% | 1 g | $313.00 |

| 10 g | $1,992.00 | ||||

| Santa Cruz Biotechnology | This compound | 113231-04-2 | Not specified | Contact for pricing | Contact for pricing |

| LGC Standards | This compound | 113231-04-2 | Not specified | 1 g | Contact for pricing |

| Creative Peptides | N6-Cbz-N2,N2-bis(carboxymethyl)-L-lysine | 113231-04-2 | Not specified | Contact for pricing | Contact for pricing |

| Astral Scientific | This compound | 113231-04-2 | Not specified | Contact for pricing | $4,373.00 (pack size not specified) |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Synthesis of a Mono-NTA Synthon: A Foundational Protocol

For research groups with synthetic chemistry capabilities, the in-house synthesis of NTA-functionalized building blocks can be a cost-effective alternative. The following is a generalized protocol for the synthesis of a mono-NTA synthon from a protected lysine derivative, based on established methodologies[1][2].

Materials

-

Nε-Z-L-lysine

-

Bromoacetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Dowex 50 (H⁺ form)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents: Dioxane, Water, Diethyl ether, Methanol

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step-by-Step Procedure

-

Alkylation of Nε-Z-L-lysine:

-

Dissolve Nε-Z-L-lysine in an aqueous solution of sodium bicarbonate.

-

Add a solution of bromoacetic acid in dioxane dropwise while maintaining the pH between 10 and 11 with the addition of 2 M NaOH.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to pH 2 with a strong acid (e.g., HCl).

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Ion-Exchange Chromatography:

-

Dissolve the crude product in water and apply it to a Dowex 50 (H⁺ form) column.

-

Wash the column with water to remove unreacted starting materials.

-

Elute the product with an appropriate buffer (e.g., aqueous ammonia).

-

-

Final Product Isolation:

-

Lyophilize the product-containing fractions to obtain the purified N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine.

-

Application in Protein Immobilization and Crystallization

A primary application of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is in the synthesis of nickel-chelating lipids for the immobilization and two-dimensional crystallization of His-tagged proteins at lipid monolayers.[3][4][5][6][7][8][9] This technique is particularly valuable for structural studies of membrane proteins.

Experimental Workflow: 2D Crystallization of His-Tagged Proteins

The following diagram illustrates the general workflow for the 2D crystallization of a His-tagged protein on a Ni-NTA functionalized lipid monolayer.

Caption: Workflow for 2D protein crystallization using a Ni-NTA lipid monolayer.

Detailed Protocol: Protein Immobilization on a Ni-NTA Monolayer

This protocol provides a more detailed procedure for the immobilization step, which is a crucial part of the overall crystallization process.

-

Preparation of the Ni-NTA Lipid Monolayer:

-

Synthesize the Ni-NTA chelating lipid by coupling N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine to a suitable lipid tail (e.g., a dialkyl glycerol).

-

Prepare a solution of the chelating lipid in a volatile organic solvent (e.g., chloroform).

-

In a Langmuir-Blodgett trough, spread the lipid solution onto an aqueous subphase (e.g., a buffered solution at a specific pH).

-

Allow the solvent to evaporate, forming a lipid monolayer at the air-water interface.

-

Compress the monolayer to the desired surface pressure.

-

Introduce a solution of NiCl₂ into the subphase to charge the NTA headgroups with nickel ions.

-

-

Protein Binding and Immobilization:

-

Inject the purified His-tagged protein into the subphase beneath the compressed lipid monolayer.

-

The His-tags on the protein will specifically bind to the Ni-NTA complexes on the lipid headgroups, leading to the immobilization of the protein at the monolayer interface.

-

Incubate the system for a sufficient period to allow for protein binding and, if conditions are optimal, the formation of 2D crystalline arrays.

-

-

Analysis of Protein Immobilization:

-

The binding of the protein to the monolayer can be monitored by measuring the increase in surface pressure at a constant area or by surface plasmon resonance (SPR) if using a supported lipid bilayer.

-

For visualization, the monolayer can be transferred to a solid support (e.g., an electron microscopy grid) for imaging by techniques such as transmission electron microscopy (TEM) or atomic force microscopy (AFM).

-

Conclusion and Future Perspectives

N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a cornerstone molecule for researchers working on the immobilization, purification, and structural analysis of His-tagged proteins. Its commercial availability and the established synthetic routes provide a solid foundation for its use in a wide range of applications. The ability to create well-defined, functionalized surfaces using derivatives of this compound will continue to drive advancements in structural biology, proteomics, and the development of novel biosensors and drug delivery systems. As our understanding of protein-surface interactions grows, we can expect to see even more innovative applications of this versatile chemical tool.

References

-

Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations. (2009). PubMed. [Link]

-

Design, Synthesis, and Performance of NTA-modified Lipids as Templates for Histidine-tagged Protein Crystallization. (2007). Oxford Academic. [Link]

-

RETRACTED: Monolayer purification: A rapid method for isolating protein complexes for single-particle electron microscopy. (2008). PNAS. [Link]

-

Nickel-NTA conjugation chemistry. Capsid Constructors. [Link]

-

Nitrilotriacetate (NTA) Oligo Conjugates. Bio-Synthesis. [Link]

-

Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications. (2006). PubMed. [Link]

-

Facile Synthesis of Multivalent Nitrilotriacetic Acid (NTA) and NTA Conjugates for Analytical and Drug Delivery Applications. ResearchGate. [Link]

-

Synthesis of Nickel-Chelating Fluorinated Lipids for Membrane Protein Monolayer Crystallisations. The University of Queensland eSpace. [Link]

-

A Metal-Chelating Lipid for 2D Protein Crystallization Via Coordination of Surface Histidines. (1997). Journal of the American Chemical Society. [Link]

-

This compound. G-Biosciences. [Link]

-

Influence of multivalent nitrilotriacetic acid lipid-ligand affinity on the circulation half-life in mice of a liposome-attached his6-protein. National Institutes of Health. [Link]

-

Synthesis of nitrilotriacetic acid terminated tethers for the binding of His-tagged proteins to lipid bilayers and to gold. ResearchGate. [Link]

-

This compound. Wibi+Works. [Link]

-

This compound. Astral Scientific. [Link]

Sources

- 1. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of nickel-chelating fluorinated lipids for protein monolayer crystallizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Capsid Constructors [capsidconstructors.github.io]

- 6. This compound [lgcstandards.com]

- 7. This compound [gbiosciences.com]

- 8. This compound [lgcstandards.com]

- 9. astralscientific.com.au [astralscientific.com.au]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of N6-Carbobenzyloxy-N2,N2-bis(carboxymethyl)-L-lysine

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine, a key intermediate for creating advanced chelating agents. This lysine derivative, featuring a nitrilotriacetic acid (NTA) moiety at the α-amino position, is pivotal for applications in protein purification, biosensor development, and targeted drug delivery systems.[1][2] The protocol is designed for researchers in chemistry, biochemistry, and drug development, offering detailed procedural steps, mechanistic insights, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction: The Scientific Rationale

N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine is a synthetic amino acid derivative that combines two crucial functional elements: a selectively protected ε-amino group and a metal-chelating NTA headgroup. The NTA moiety is renowned for its ability to form stable, reversible complexes with metal ions, most notably Nickel (Ni²⁺), which is the cornerstone of immobilized metal-affinity chromatography (IMAC) for purifying histidine-tagged (His-tagged) proteins.

The strategic placement of the NTA group on the α-amino nitrogen of lysine, while the ε-amino group is protected with a carbobenzyloxy (Cbz) group, creates a versatile building block. The Cbz group provides robust protection during the NTA synthesis and can be selectively removed later to expose a primary amine for further conjugation, for example, to lipids, polymers, or drug molecules. This guide presents a reliable and reproducible pathway to this compound, beginning with the selective protection of L-lysine.

Overall Synthesis Workflow

The synthesis is a two-step process. First, the ε-amino group of L-lysine is selectively protected. Second, the α-amino group of the resulting intermediate is alkylated to install the NTA moiety.

Caption: Overall synthesis workflow from L-lysine to the final product.

Materials and Reagents

| Reagent / Material | Grade | Supplier | Notes |

| L-Lysine | ≥98% | Sigma-Aldrich, etc. | |

| Dichloromethane (DCM) | Anhydrous | Acros Organics, etc. | Use dry solvent. |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific, etc. | Acts as a base.[3] |

| Benzyl Chloroformate (Cbz-Cl) | 98% | Alfa Aesar, etc. | Corrosive, Lachrymator. Handle in a fume hood. |

| Hydrochloric Acid (HCl) | 3N Solution | VWR, etc. | For workup. |

| Petroleum Ether | ACS Grade | For precipitation. | |

| Bromoacetic Acid | 99% | Sigma-Aldrich, etc. | Toxic and Corrosive. Handle with extreme care. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | For preparing 2N and 1N solutions. | |

| Round-bottom flasks | Various sizes | ||

| Magnetic stirrer and stir bars | |||

| Ice bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Buchner funnel and filter paper | |||

| pH meter or pH paper | For precise pH adjustments. |

Experimental Protocol

Part A: Synthesis of N⁶-Carbobenzyloxy-L-lysine (Intermediate)

This first stage selectively protects the more nucleophilic ε-amino group of L-lysine. The α-amino group is protonated as a zwitterion under the reaction conditions, reducing its reactivity and allowing for selective acylation at the terminal N⁶ position.

Reaction Scheme:

Caption: Selective Cbz-protection of the ε-amino group of L-lysine.

Step-by-Step Procedure:

-

Preparation: In a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-lysine (e.g., 14.6 g, 100 mmol) in 150 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice-salt bath and cool the suspension to between -5 and 5°C with gentle stirring.

-

Base Addition: Add triethylamine (e.g., 30.4 mL, 220 mmol) to the flask. The triethylamine acts as a base to deprotonate the ε-amino group and to neutralize the HCl byproduct generated during the reaction.[3] Stir the mixture for 30 minutes at this temperature.

-

Cbz Protection: Prepare a solution of benzyl chloroformate (Cbz-Cl) (e.g., 15.7 mL, 110 mmol) in 50 mL of DCM. Add this solution dropwise to the lysine suspension over 40-60 minutes, ensuring the internal temperature remains between -5 and 5°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 2-3 hours.

-

Workup: Slowly add 100 mL of 3N HCl solution dropwise to quench the reaction and neutralize excess triethylamine. Maintain the temperature below 10°C during this addition.

-

Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate, and collect the organic (DCM) phase. Wash the organic phase sequentially with 100 mL of water.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a viscous oil.

-

Precipitation: Add 200 mL of petroleum ether to the oil and stir vigorously. A white precipitate of N⁶-Cbz-L-lysine should form. Cool the mixture to 0°C to maximize precipitation.[3]

-

Final Product: Collect the white solid by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum. The expected yield is typically 70-85%.

Part B: Synthesis of N⁶-Carbobenzyloxy-N²,N²-bis(carboxymethyl)-L-lysine

In this step, the α-amino group of N⁶-Cbz-L-lysine undergoes a double nucleophilic substitution with bromoacetic acid under strongly basic conditions to form the desired NTA moiety.[4]

Reaction Scheme:

Caption: N,N-dicarboxymethylation of the α-amino group.

Step-by-Step Procedure:

-

Reagent Preparation: In a 500 mL flask, dissolve bromoacetic acid (e.g., 11.1 g, 80 mmol, 2.0 eq) in 80 mL of 2N NaOH solution. Cool this solution in an ice bath to 0-10°C. Caution: Bromoacetic acid is highly toxic and corrosive.

-

Substrate Preparation: In a separate beaker, dissolve the N⁶-Cbz-L-lysine (e.g., 11.2 g, 40 mmol, 1.0 eq) from Part A in 120 mL of 2N NaOH solution.

-